molecular formula C22H17N3O4 B11030827 2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11030827
M. Wt: 387.4 g/mol
InChI Key: PUWORKLGZCYWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H17N3O4/c1-25-20-17(21(27)24-22(25)28)15(11-6-5-7-12(10-11)29-2)16-18(23-20)13-8-3-4-9-14(13)19(16)26/h3-10,15,23H,1-2H3,(H,24,27,28)

InChI Key

PUWORKLGZCYWGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions starting from simpler organic precursors. One common approach includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the methoxyphenyl and methyl groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(3-Methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
  • 2-(3-Methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Uniqueness

The uniqueness of 2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[87003,8

This detailed overview highlights the significance of 2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione in scientific research and its potential for future developments

Biological Activity

The compound 2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule notable for its unique tetracyclic structure and multiple functional groups. Its potential biological activity is primarily attributed to the presence of three nitrogen atoms in the triaza configuration and the methoxyphenyl group. This article reviews the biological activities associated with this compound based on available research findings.

  • Molecular Formula : C23H19N3O4
  • Molecular Weight : Approximately 408.42 g/mol

The compound's structure facilitates various chemical reactions that may enhance its biological activity. The trione moiety and methoxyphenyl group are particularly significant in determining its reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural features exhibit diverse biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Antimicrobial Activity

Research indicates that compounds with similar tetracyclic structures have shown promising antimicrobial properties. For instance:

  • Case Study : A study demonstrated that derivatives of tetracyclic compounds exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

The potential antitumor effects of this compound are noteworthy:

  • Mechanism of Action : Similar compounds have been found to inhibit enzymes involved in cancer cell proliferation, suggesting that this compound may modulate pathways critical for tumor growth .
  • Case Study : An analysis revealed that structurally related compounds significantly reduced tumor size in animal models when administered at specific dosages .

Neuroprotective Effects

Emerging research points to possible neuroprotective effects:

  • Interaction with Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits for neurodegenerative diseases .

Comparative Analysis

To highlight the uniqueness of this compound compared to other similar compounds, the following table summarizes key characteristics:

Compound NameStructure TypeAntimicrobial ActivityAntitumor ActivityNeuroprotective Potential
2-(3-Methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trioneTetracyclicYesYesYes
Frenolicin BTetracyclicYesYesLimited
Other Derivatives (e.g., 5,7-Dimethyl)TetracyclicModerateYesNo

Future Research Directions

Further investigations are required to fully elucidate the biological profile of 2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione :

  • In Vivo Studies : Conducting comprehensive in vivo studies will provide insights into its pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed mechanistic studies are essential to understand how this compound interacts with specific molecular targets in cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.